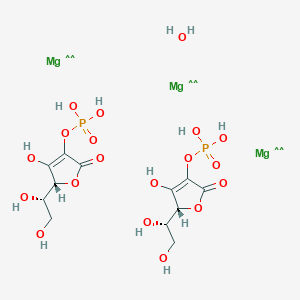
N-(2,4-dichlorophenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dichlorophenyl)ethanesulfonamide (DCPA) is an organic compound that is widely used in laboratory experiments and scientific research. It is a colorless solid with a molecular formula of C9H9Cl2NO2S. DCPA is a widely used sulfonamide that is used as a herbicide, fungicide, and insecticide. It is also used in the synthesis of other compounds and as a laboratory reagent.
Applications De Recherche Scientifique
Environmental Behavior and Degradation
Chlorinated compounds, including chlorophenols and pesticides such as DDT and its derivatives, have been extensively studied for their environmental persistence and degradation pathways. Research has highlighted the role of advanced oxidation processes, including hydrodynamic and acoustic cavitation combined with Fenton processes, in the effective degradation of chlorinated organics from wastewater, suggesting potential methods for mitigating environmental contamination by similar compounds (Gągol, Przyjazny, & Boczkaj, 2018). Additionally, the degradation of chlorinated phenols by zero valent iron and bimetal systems has been reviewed, indicating efficient pathways for dechlorination and remediation of contaminated environments (Gunawardana, Singhal, & Swedlund, 2011).
Health and Environmental Impact
The potential health effects of occupational chlorinated solvent exposure have been reviewed, with findings associating exposure to several adverse health outcomes, including central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity (Ruder, 2006). This underscores the importance of understanding the toxicological profiles of chlorinated compounds, including N-(2,4-dichlorophenyl)ethanesulfonamide, for occupational safety and public health.
Persistence and Bioaccumulation
Studies on the persistence and bioaccumulation of chlorinated pesticides, such as DDT and its metabolites, have raised concerns about their long-term environmental and health impacts. Persistent organic pollutants (POPs) have been found to accumulate in biota and human tissues, leading to potential adverse effects on wildlife and human health. For instance, research into the transboundary pollution by persistent organochlorine pesticides in migrant birds highlights the widespread environmental distribution and bioaccumulation of these compounds, which could also be relevant for this compound due to its chlorinated nature (Mora, 1997).
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBWYAHCLAURSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)
![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763505.png)



![2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2763513.png)